(R)-2-Amino-N-benzyl-N,3,3-trimethylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-N-benzyl-N,3,3-trimethylbutanamide is a chiral amide compound with potential applications in various fields of chemistry and biology. Its unique structure, featuring a benzyl group and a chiral center, makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-N-benzyl-N,3,3-trimethylbutanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-2-amino-3,3-dimethylbutanoic acid and benzylamine.
Amidation Reaction: The key step involves the amidation of ®-2-amino-3,3-dimethylbutanoic acid with benzylamine. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired ®-2-Amino-N-benzyl-N,3,3-trimethylbutanamide in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-2-Amino-N-benzyl-N,3,3-trimethylbutanamide may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial scale, ensuring the reaction conditions are optimized for higher yields and purity.
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and control, leading to more consistent product quality.
Automated Purification: Implementing automated purification systems to streamline the isolation and purification process, reducing manual labor and increasing throughput.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-N-benzyl-N,3,3-trimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), alkyl halides (R-X)
Major Products Formed
Oxidation: Oxidized amide derivatives
Reduction: Reduced amine derivatives
Substitution: Substituted benzyl derivatives
Scientific Research Applications
®-2-Amino-N-benzyl-N,3,3-trimethylbutanamide has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of bioactive compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of ®-2-Amino-N-benzyl-N,3,3-trimethylbutanamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, binding to the active site of enzymes and modulating their activity. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-N-benzyl-N,3,3-trimethylbutanamide: The enantiomer of the compound, differing in the configuration of the chiral center.
N-Benzyl-3,3-dimethylbutanamide: Lacks the amino group, resulting in different chemical properties and reactivity.
2-Amino-N-benzylbutanamide: Lacks the 3,3-dimethyl substitution, leading to variations in steric and electronic effects.
Uniqueness
®-2-Amino-N-benzyl-N,3,3-trimethylbutanamide is unique due to its specific chiral configuration and the presence of both benzyl and 3,3-dimethyl groups
Properties
IUPAC Name |
(2R)-2-amino-N-benzyl-N,3,3-trimethylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-14(2,3)12(15)13(17)16(4)10-11-8-6-5-7-9-11/h5-9,12H,10,15H2,1-4H3/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJOYZVWYQVWSP-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)N(C)CC1=CC=CC=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H](C(=O)N(C)CC1=CC=CC=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.